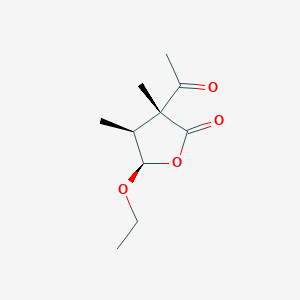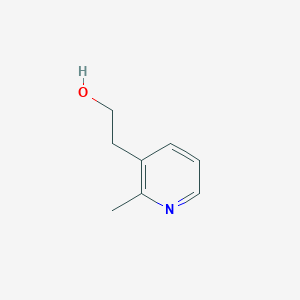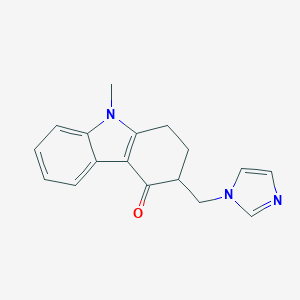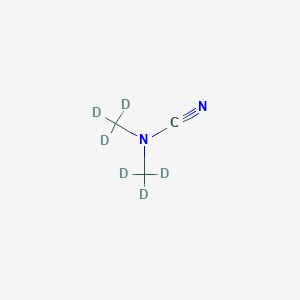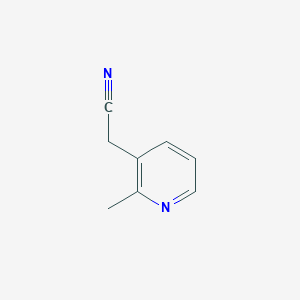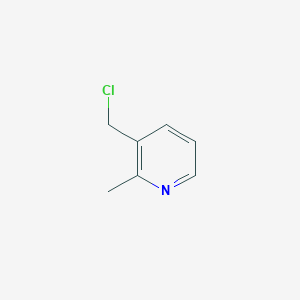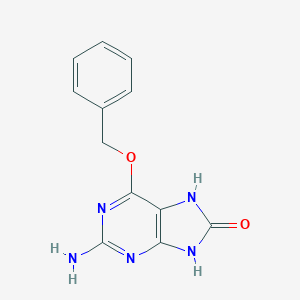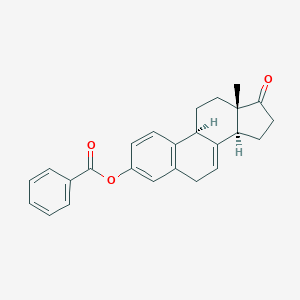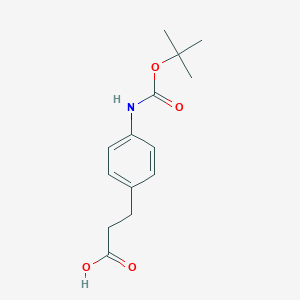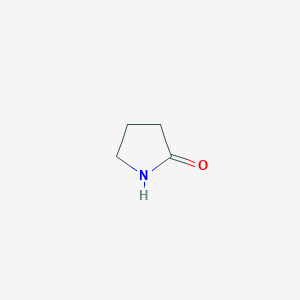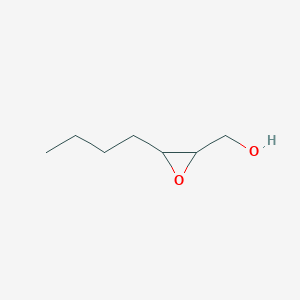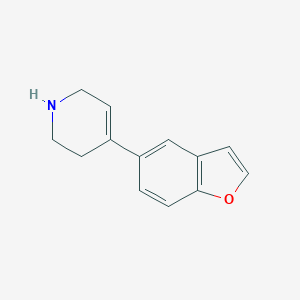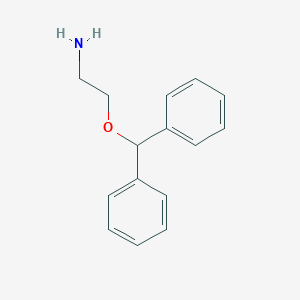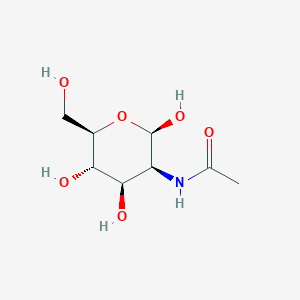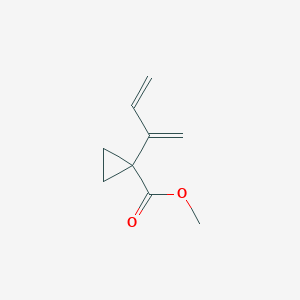
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) is not fully understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has been shown to have various biochemical and physiological effects. Studies have shown that it can affect neurotransmitter levels, leading to changes in behavior and cognition. Additionally, it has been shown to have antitumor activity and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various biologically active compounds. However, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)). One direction is to further investigate its potential as a starting material for the synthesis of biologically active compounds. Additionally, more studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases. Finally, the development of new synthesis methods for Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) could lead to the discovery of new compounds with unique properties and potential applications.
Conclusion
In conclusion, Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to discover new compounds with unique properties.
Méthodes De Synthèse
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) can be synthesized through several methods, including the reaction of cyclopropanecarboxylic acid with methanol and acetic anhydride in the presence of sulfuric acid. Another method involves the reaction of cyclopropylcarbinyl chloride with acrolein in the presence of a base.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI)) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of biologically active compounds, such as antitumor agents and insecticides. Additionally, it has been used as a reagent in organic synthesis reactions.
Propriétés
Numéro CAS |
146857-47-8 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 1-buta-1,3-dien-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-4-7(2)9(5-6-9)8(10)11-3/h4H,1-2,5-6H2,3H3 |
Clé InChI |
RJZNUFZFJKYHHM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CC1)C(=C)C=C |
SMILES canonique |
COC(=O)C1(CC1)C(=C)C=C |
Synonymes |
Cyclopropanecarboxylic acid, 1-(1-methylene-2-propenyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



